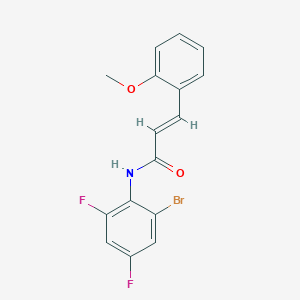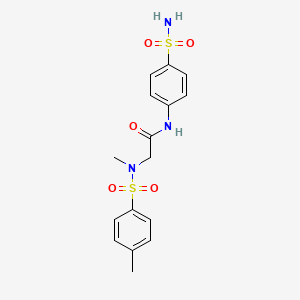
Phenacyl 4-chloro-3-sulfamoylbenzoate
Übersicht
Beschreibung
Phenacyl 4-chloro-3-sulfamoylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a phenacyl group attached to a benzoate moiety, which is further substituted with a chloro and a sulfamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 4-chloro-3-sulfamoylbenzoate typically involves the esterification of 4-chloro-3-sulfamoylbenzoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves recrystallization from suitable solvents to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenacyl 4-chloro-3-sulfamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The sulfamoyl group can be reduced to the corresponding amine under hydrogenation conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-sulfamoylbenzoic acid and phenacyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 4-chloro-3-sulfamoylbenzylamine.
Hydrolysis: 4-chloro-3-sulfamoylbenzoic acid and phenacyl alcohol.
Wissenschaftliche Forschungsanwendungen
Phenacyl 4-chloro-3-sulfamoylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: Employed in studies to understand the interaction of sulfamoylbenzoate derivatives with biological targets.
Wirkmechanismus
The mechanism of action of Phenacyl 4-chloro-3-sulfamoylbenzoate involves the inhibition of ribonucleotide reductase. The sulfamoyl group interacts with the active site of the enzyme, preventing the reduction of ribonucleotides to deoxyribonucleotides, thereby inhibiting DNA synthesis. This makes it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Phenacyl 4-chloro-3-sulfamoylbenzoate can be compared with other sulfamoylbenzoate derivatives such as:
- 4-chloro-3-sulfamoylbenzoic acid
- 2-chloro-4-fluoro-5-sulfamoylbenzoic acid
- 2,3-dimethoxy-5-sulfamoylbenzoic acid
These compounds share similar structural features but differ in their substituents, which can influence their biological activity and chemical reactivity.
Eigenschaften
IUPAC Name |
phenacyl 4-chloro-3-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5S/c16-12-7-6-11(8-14(12)23(17,20)21)15(19)22-9-13(18)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQNPHUDUQWCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 2-{[(2-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B3665144.png)

![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B3665152.png)
![N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]benzamide](/img/structure/B3665154.png)
![2-chloro-5-(diethylsulfamoyl)-N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3665169.png)

![methyl {4-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B3665183.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3665186.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B3665197.png)

![2-(4-methylphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3665210.png)

![methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B3665219.png)
![[3-(Thiophene-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate](/img/structure/B3665223.png)
